molecular formula C10H12FNO2S B12068728 3-((3-Fluorobenzyl)sulfonyl)azetidine

3-((3-Fluorobenzyl)sulfonyl)azetidine

Katalognummer: B12068728
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: ZEAJYNGJBLVWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Fluorobenzyl)sulfonyl)azetidine is a chemical compound with the molecular formula C17H18FNO2S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorobenzyl and sulfonyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 3-((3-Fluorobenzyl)sulfonyl)azetidine can be achieved through several routes. One common method involves the reaction of 3-fluorobenzylamine with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under appropriate conditions to yield the azetidine ring. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

3-((3-Fluorobenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-((3-Fluorobenzyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specialized properties

Wirkmechanismus

The mechanism of action of 3-((3-Fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

3-((3-Fluorobenzyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:

    3-(3-Fluorobenzyl)-1-(4-methylphenyl)sulfonylazetidine: Similar in structure but with a different substituent on the sulfonyl group.

    1-Arenesulfonylazetidines: These compounds have different aryl groups attached to the sulfonyl moiety, leading to variations in their chemical and biological properties.

    2-CF3-azetidines:

Eigenschaften

Molekularformel

C10H12FNO2S

Molekulargewicht

229.27 g/mol

IUPAC-Name

3-[(3-fluorophenyl)methylsulfonyl]azetidine

InChI

InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2

InChI-Schlüssel

ZEAJYNGJBLVWGI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)S(=O)(=O)CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.